脱氢抗坏血酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

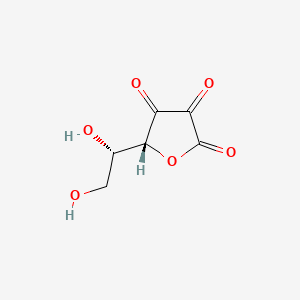

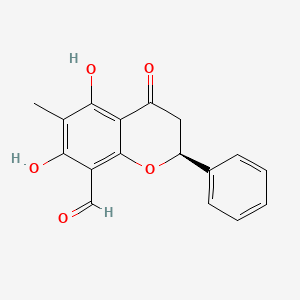

脱氢抗坏血酸是抗坏血酸(维生素C)的氧化形式。 它通过葡萄糖转运蛋白被主动导入细胞内质网,并通过谷胱甘肽和其他硫醇还原回抗坏血酸 。 脱氢抗坏血酸在体内维生素C循环利用中起着至关重要的作用,确保其抗氧化性能的维持 .

科学研究应用

脱氢抗坏血酸在科学研究中具有广泛的应用:

作用机制

脱氢抗坏血酸通过多种机制发挥其作用:

生化分析

Biochemical Properties

Dehydroascorbic acid interacts with various enzymes, proteins, and other biomolecules. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . DHA is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .

Cellular Effects

Dehydroascorbic acid has significant effects on various types of cells and cellular processes. It influences cell function by generating the necessary enzyme cofactor and intracellular antioxidant . DHA also protects cells against oxidative stress . This protection is compromised when DHA expression in mitochondria is inhibited .

Molecular Mechanism

The molecular mechanism of dehydroascorbic acid involves its reduction back to ascorbic acid by glutathione and other thiols within the endoplasmic reticulum . This process generates the necessary enzyme cofactor and intracellular antioxidant . The structure of DHA is the result of rapid hemiketal formation between the 6-OH and the 3-carbonyl groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydroascorbic acid change over time. The lifetime of the stabilized species is commonly said to be about 6 minutes under biological conditions . Destruction results from irreversible hydrolysis of the lactone bond, with additional degradation reactions following .

Metabolic Pathways

Dehydroascorbic acid is involved in several metabolic pathways, including ascorbate and aldarate metabolism, glutamate metabolism, and glutathione metabolism . It assists the iron-containing proteins and the iron transfer between various aqueous compartments .

Transport and Distribution

Dehydroascorbic acid is transported and distributed within cells and tissues primarily via glucose transporters . It is actively imported into the endoplasmic reticulum of cells where it is trapped by reduction back to ascorbic acid .

Subcellular Localization

Dehydroascorbic acid predominantly localizes to the mitochondria of cells where it is highly expressed . It is actively imported into the endoplasmic reticulum of cells via glucose transporters . This localization plays a crucial role in its activity and function, particularly in its role as an antioxidant and enzyme cofactor .

准备方法

合成路线和反应条件: 脱氢抗坏血酸可以通过抗坏血酸的氧化来合成。 该反应通常使用氧化剂,如碘酸钾(KIO3),将抗坏血酸转化为脱氢抗坏血酸 。 反应条件通常包括水溶液和受控温度,以确保产物的稳定性。

工业生产方法: 在工业环境中,脱氢抗坏血酸是通过类似的氧化过程生产的。 高效液相色谱法(HPLC)通常用于将脱氢抗坏血酸从抗坏血酸中分离和纯化 。 在HPLC中使用电化学或紫外光检测方法可确保产物的准确定量和质量控制 .

反应类型:

常用试剂和条件:

主要生成产物:

氧化: 主要生成产物是脱氢抗坏血酸。

还原: 主要生成产物是抗坏血酸。

相似化合物的比较

脱氢抗坏血酸在生物活性方面与抗坏血酸相似,但它具有使其区别于其他化合物的独特特性:

类似化合物:

- 抗坏血酸

- 半脱氢抗坏血酸

属性

Key on ui mechanism of action |

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. |

|---|---|

CAS 编号 |

490-83-5 |

分子式 |

C6H6O6 |

分子量 |

174.11 g/mol |

IUPAC 名称 |

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |

InChI 键 |

SBJKKFFYIZUCET-DOAHDZERSA-N |

SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

手性 SMILES |

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

规范 SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

外观 |

Solid powder |

熔点 |

Decomposes at 225°C (437°F) |

Key on ui other cas no. |

490-83-5 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in water at 60°C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-Dehydroascorbic acid; L Dehydroascorbic acid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)